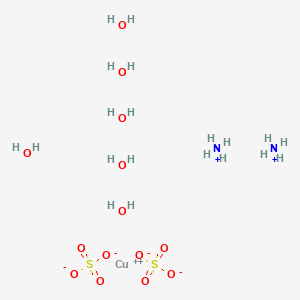

Ammoniumcopper(ii)sulfatehexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium copper(II) sulfate hexahydrate, with the chemical formula CuSO₄(NH₄)₂SO₄·6H₂O, is an inorganic compound that contains copper. It is a blue crystalline solid that is soluble in water and forms acidic and corrosive solutions. This compound is known for its ability to absorb moisture from the air and lose its crystal water upon drying .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium copper(II) sulfate hexahydrate is typically synthesized by dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot water. The solution is then cooled to allow the crystals to form, which are subsequently filtered and dried . The reaction can be represented as: [ \text{CuSO}_4·5\text{H}_2\text{O} + 2\text{NH}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_4·\text{CuSO}_4·6\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the preparation involves dissolving copper sulfate in a small amount of water and slowly adding ammonia while stirring until a deep blue color is achieved, indicating the formation of ammonium copper(II) sulfate .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium copper(II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions where copper ions are reduced or oxidized.

Substitution: The compound can undergo substitution reactions where ammonia or sulfate ions are replaced by other ligands.

Common Reagents and Conditions:

Substitution: Ammonia solution can be used to form complex ions with copper, resulting in a deep blue solution.

Major Products:

Copper(I) Iodide (CuI): Formed when ammonium copper(II) sulfate reacts with potassium iodide.

Complex Copper Ammonia Ions: Formed when ammonia is added to the compound.

Applications De Recherche Scientifique

Ammonium copper(II) sulfate hexahydrate has a wide range of applications in scientific research:

Chemistry: Used in electroplating and as a reagent in analytical chemistry.

Biology: Employed in various biological assays and experiments.

Medicine: Investigated for its potential antimicrobial properties.

Mécanisme D'action

The compound exerts its effects primarily through the copper ions it releases. Copper ions can interact with various molecular targets, including enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, making it useful as a disinfectant and pesticide .

Comparaison Avec Des Composés Similaires

Ammonium copper(II) sulfate hexahydrate is part of a family of double salts known as Tutton’s salts, which have the general formula M₂M’(SO₄)₂·6H₂O. Similar compounds include:

Ammonium Iron(II) Sulfate Hexahydrate: Used in analytical chemistry and as a dosimeter for gamma rays.

Ammonium Cobalt(II) Sulfate Hexahydrate: Known for its use in various chemical applications.

Uniqueness: Ammonium copper(II) sulfate hexahydrate is unique due to its specific combination of copper and ammonium ions, which imparts distinct properties such as its deep blue color and solubility in water. Its ability to form complex ions with ammonia also sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

CuH20N2O14S2 |

|---|---|

Poids moléculaire |

399.8 g/mol |

Nom IUPAC |

diazanium;copper;disulfate;hexahydrate |

InChI |

InChI=1S/Cu.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

Clé InChI |

IHEZHABINDDXAE-UHFFFAOYSA-L |

SMILES canonique |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)

![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)